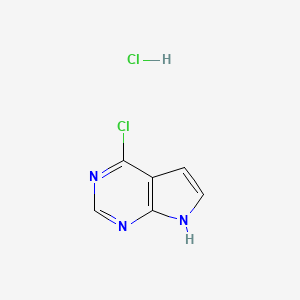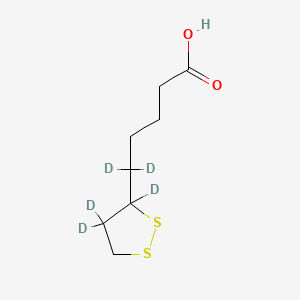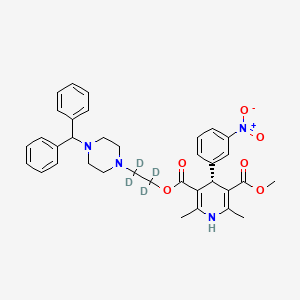
R-(-)-Manidipine-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
R-(-)-Manidipine-d4 is a calcium channel blocker that is used in scientific research to study the mechanism of action of calcium channels in the body. This compound is a deuterated version of R-(-)-Manidipine, which is a drug used to treat hypertension. The deuterated version is used in research because it allows for more accurate and precise measurements of the compound in the body.
Wissenschaftliche Forschungsanwendungen
Manidipine enhances gene transcription related to cholesterol metabolism, which might explain its anti-inflammatory and organ-protective activities (Roth, Keul, Perruchoud, & Block, 1993).
As an antihypertensive agent, manidipine is effective in both younger and elderly adult patients. It has a gradual onset of action, long duration, and can dilate both efferent and afferent renal arterioles (McKeage & Scott, 2004).
Manidipine modulates gene transcriptions involved in proinflammatory changes in mesangial cells at nanomolar concentrations (Roth, Keul, Emmons, Hörl, & Block, 1992).
Its solid dispersions with polyethylene glycol 4000/copovidone blends improve its stability and solubility, suggesting potential for enhanced oral administration (Chamsai, Limmatvapirat, Sungthongjeen, & Sriamornsak, 2017).
Manidipine effectively reduces blood pressure in patients with mild-to-moderate hypertension and has neutral effects on glucose and lipid metabolism (Roca-Cusachs & Triposkiadis, 2005).
The enantiomers of manidipine show distinct effects on the blockade of voltage-gated Ca2+ channels, with the S-enantiomer displaying a faster onset and greater blockade than the R-enantiomer (Cataldi et al., 1999).
Grapefruit juice significantly affects the disposition of manidipine enantiomers, altering their stereoselective disposition and indicating an impact on metabolic disposal (Uno, Ohkubo, Motomura, & Sugawara, 2006).
Manidipine inhibits endothelin-1-induced [Ca2+]i signaling but potentiates endothelin's effect on c-fos and c-jun induction in vascular smooth muscle and mesangial cells (Huang, Simonson, & Dunn, 1993).
Manidipine reduces pro-inflammatory cytokines secretion in human endothelial cells and macrophages, indicating anti-inflammatory properties (Costa, Zimetti, Pedrelli, Cremonesi, & Bernini, 2010).
Development of manidipine-loaded self-nanoemulsifying drug delivery systems enhances its solubility and drug release, offering potential for improved therapeutic efficacy (Jayapal & Vishnu, 2020).
Manidipine differs from amlodipine in its effects on intrarenal hemodynamics, reducing intraglomerular pressure in hypertensive patients (Ott et al., 2013).
Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma using a sensitive and selective chiral LC-MS/MS assay highlights the importance of stereoselectivity in its pharmacokinetics (Adireddy, Bimireddy, & Ponneri, 2017).
Eigenschaften
IUPAC Name |
5-O-[2-(4-benzhydrylpiperazin-1-yl)-1,1,2,2-tetradeuterioethyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/t32-/m1/s1/i21D2,22D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEBWFXPVPTEET-LYTNKOSFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)C1=C(NC(=C([C@H]1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675999 |
Source


|
| Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl](~2~H_4_)ethyl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217718-54-1 |
Source


|
| Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl](~2~H_4_)ethyl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[({2-[4-(Dimethylamino)-3,5-dinitrophenyl]ethyl}amino)oxy]-1-methyl-1lambda~6~-disulfen-1-one](/img/structure/B563678.png)
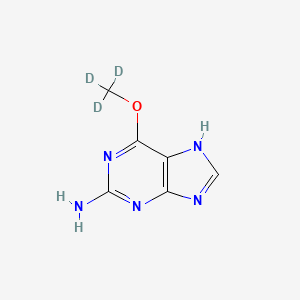



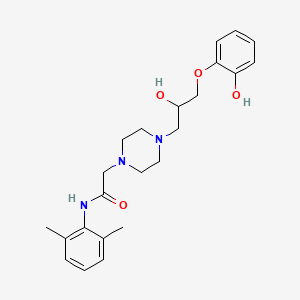

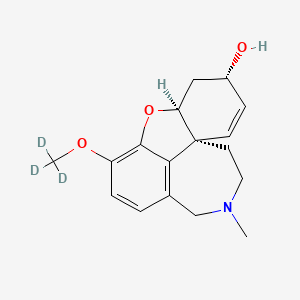
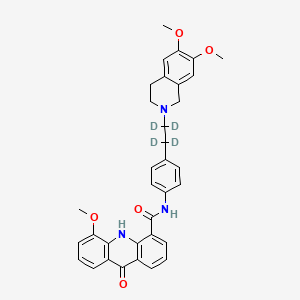
![3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione Methanesulfonate Salt](/img/structure/B563694.png)
